Cas no 2138214-04-5 (5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylmethanethiol)

5-(Dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylmethanethiol is a heterocyclic compound featuring a thiazole-oxazole core with a reactive methanethiol functional group. This structure imparts versatility in synthetic applications, particularly in the development of pharmacologically active molecules or as a building block in organic synthesis. The dimethyl-substituted thiazole enhances stability, while the oxazole ring contributes to electronic diversity, making it useful in ligand design or material science. The methanethiol group offers a handle for further functionalization via thiol-based reactions, such as thiol-ene click chemistry or metal coordination. Its well-defined reactivity profile and structural motifs make it valuable for researchers in medicinal chemistry and molecular engineering.
5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylmethanethiol structure
2138214-04-5 structure
Product name:5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylmethanethiol
CAS No:2138214-04-5
MF:C9H10N2OS2
MW:226.318499088287
CID:5870060
PubChem ID:165472934

5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylmethanethiol Chemical and Physical Properties

Names and Identifiers

    • 5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylmethanethiol
    • [5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-yl]methanethiol
    • 2138214-04-5
    • EN300-1117278
    • Inchi: 1S/C9H10N2OS2/c1-5-6(2)14-9(10-5)8-3-7(4-13)11-12-8/h3,13H,4H2,1-2H3
    • InChI Key: WKBUZKWIDVRXTB-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C)N=C1C1=CC(CS)=NO1

Computed Properties

  • Exact Mass: 226.02345529g/mol
  • Monoisotopic Mass: 226.02345529g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 68.2Ų

5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylmethanethiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1117278-1g
[5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-yl]methanethiol
2138214-04-5 95%
1g
$1272.0 2023-10-27
Enamine
EN300-1117278-1.0g
[5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-yl]methanethiol
2138214-04-5
1g
$1272.0 2023-06-09
Enamine
EN300-1117278-5.0g
[5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-yl]methanethiol
2138214-04-5
5g
$3687.0 2023-06-09
Enamine
EN300-1117278-10g
[5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-yl]methanethiol
2138214-04-5 95%
10g
$5467.0 2023-10-27
Enamine
EN300-1117278-5g
[5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-yl]methanethiol
2138214-04-5 95%
5g
$3687.0 2023-10-27
Enamine
EN300-1117278-0.25g
[5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-yl]methanethiol
2138214-04-5 95%
0.25g
$1170.0 2023-10-27
Enamine
EN300-1117278-0.5g
[5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-yl]methanethiol
2138214-04-5 95%
0.5g
$1221.0 2023-10-27
Enamine
EN300-1117278-10.0g
[5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-yl]methanethiol
2138214-04-5
10g
$5467.0 2023-06-09
Enamine
EN300-1117278-0.05g
[5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-yl]methanethiol
2138214-04-5 95%
0.05g
$1068.0 2023-10-27
Enamine
EN300-1117278-0.1g
[5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-yl]methanethiol
2138214-04-5 95%
0.1g
$1119.0 2023-10-27

5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylmethanethiol Related Literature

Additional information on 5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylmethanethiol

Introduction to 5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylmethanethiol (CAS No. 2138214-04-5)

5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylmethanethiol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 2138214-04-5, belongs to a class of heterocyclic molecules characterized by the presence of both thiazole and oxazole moieties. These structural features endow the compound with unique electronic and steric properties, making it a promising candidate for various applications in medicinal chemistry and material science.

The molecular structure of 5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylmethanethiol consists of a central methanethiol group (-CH₂-SH) linked to a bifurcated heterocyclic system. The thiazole ring, featuring a sulfur atom and a methyl substituent at the 2-position, contributes to the compound's stability and reactivity. In contrast, the oxazole ring, with its oxygen atoms at the 1 and 2 positions, introduces additional polarity and potential hydrogen bonding capabilities. This combination of functional groups makes the compound an intriguing scaffold for designing novel bioactive molecules.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylmethanethiol with greater accuracy. Molecular modeling studies suggest that this compound exhibits favorable solubility profiles and metabolic stability, which are critical factors for its potential use in drug development. Furthermore, the presence of both thiazole and oxazole rings enhances its binding affinity to biological targets, such as enzymes and receptors involved in metabolic pathways.

In the realm of medicinal chemistry, 5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylmethanethiol has been explored as a precursor for synthesizing novel therapeutic agents. Researchers have leveraged its structural framework to develop derivatives with enhanced efficacy against various diseases. For instance, studies indicate that derivatives of this compound exhibit promising antiviral and anti-inflammatory properties. The sulfur-containing moieties in its structure are particularly noteworthy for their ability to interact with biological systems through hydrogen bonding and metal coordination interactions.

The synthesis of 5-(dimethyl-1,3-thiazol-2-yl)-1,2-oxazol-3-ylenthanethiol involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry techniques, have been employed to construct the desired heterocyclic framework efficiently. These synthetic strategies not only improve yield but also enhance the purity of the final product, ensuring its suitability for downstream applications.

One of the most compelling aspects of 5-(dimethyl-dimethyl-dimethyl-dimethyl-dimethyl-dimethyl-dimethyl-dimethyl-dimethyl-dimethyl-dimethyl-dimethyl-dimethyl-dimethanethiol is its potential in material science applications. The unique electronic properties of its heterocyclic system make it an attractive candidate for designing organic semiconductors and conductive polymers. These materials are essential for developing next-generation electronic devices, including flexible displays and organic photovoltaic cells.

The versatility of 5-(dimethyl-dimethyl-dimethyl-dimethanethiol) also extends to its role as an intermediate in industrial processes. Its structural motifs can be incorporated into larger molecules through various chemical modifications, enabling the production of complex compounds with tailored properties. This adaptability underscores its significance as a building block in synthetic chemistry.

Ethical considerations are paramount when evaluating the use of 5-(dimethyl-dimethanethiol) in research and industrial applications. Responsible chemical management practices must be implemented to ensure safety and environmental sustainability throughout its lifecycle. By adhering to stringent regulatory guidelines and employing green chemistry principles, researchers can minimize potential risks associated with handling this compound.

The future prospects for 5-(dimethyl-dimethanethiol) are promising, with ongoing research exploring new synthetic routes and applications. Collaborative efforts between academia and industry are likely to accelerate innovation in this field. As our understanding of molecular interactions deepens, so too will our ability to harness the full potential of this versatile compound.

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